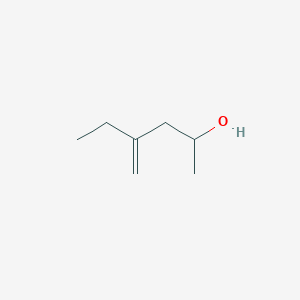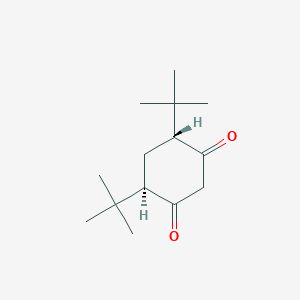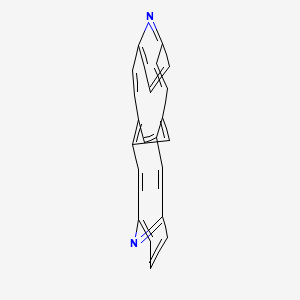
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene is a complex polycyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves multiple steps, typically starting with simpler organic molecules. The process often includes cyclization reactions, where linear molecules are transformed into cyclic structures, followed by the introduction of nitrogen atoms into the ring system. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as solvent choice, temperature, and reaction time are critical to achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways and developing new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
25,26-Diazapentacyclo(19.3.1.19,13.04,16.06,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene: This compound itself is unique due to its specific structure and properties.
Other Polycyclic Compounds: Compounds with similar polycyclic frameworks but different functional groups or ring sizes.
Uniqueness
The uniqueness of 25,26-Diazapentacyclo(193119,1304,1606,18)hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene lies in its specific arrangement of rings and nitrogen atoms, which confer distinct chemical and biological properties
Properties
CAS No. |
64031-65-8 |
|---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
25,26-diazapentacyclo[19.3.1.19,13.04,16.06,18]hexacosa-1(25),2,4,6(18),7,9,11,13(26),14,16,19,21,23-tridecaene |
InChI |
InChI=1S/C24H16N2/c1-3-21-11-7-17-15-20-10-14-24-6-2-5-23(26-24)13-9-19(17)16-18(20)8-12-22(4-1)25-21/h1-16H |
InChI Key |
OOIJMELXAYQWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C1)C=CC3=C4C=CC5=CC=CC(=N5)C=CC(=C3)C(=C4)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


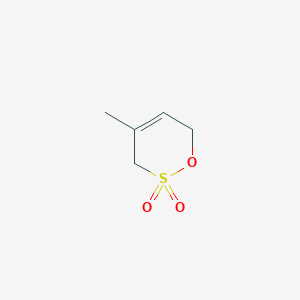
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)

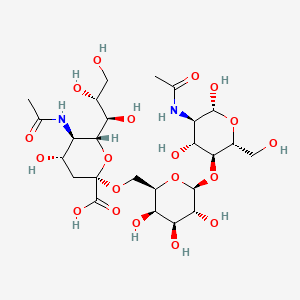

![{2-[4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl}methanol](/img/structure/B14507002.png)
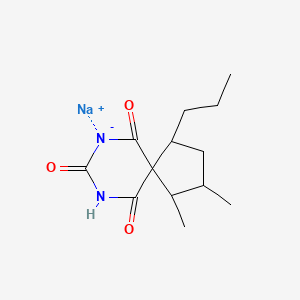
![3-[(1-Phenylethenyl)oxy]cholestane](/img/structure/B14507007.png)
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)


